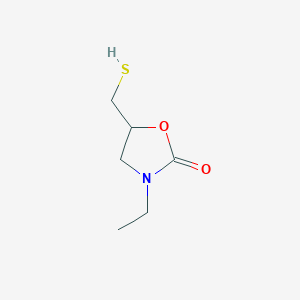

3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one

Description

3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one (CAS: 2027558-84-3) is a 1,3-oxazolidin-2-one derivative characterized by an ethyl group at the N3 position and a sulfanylmethyl (-CH2SH) substituent at the C5 position of the oxazolidinone ring . Its molecular formula is C6H11NO2S, with a molecular weight of 161.22 g/mol and a purity of 95% .

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-7-3-5(4-10)9-6(7)8/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJIGRKVAQNCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(OC1=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2027558-84-3 | |

| Record name | 3-ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of an amino alcohol with an isocyanate to form the oxazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.

Substitution: The ethyl and sulfanylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the oxazolidinone ring can produce various reduced derivatives.

Scientific Research Applications

Agricultural Applications

Nematicidal Activity

One of the primary applications of 3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one is its potential as a nematicide. Nematodes are significant agricultural pests that can cause substantial damage to crops. The compound has been shown to exhibit nematicidal properties, effectively controlling various nematode species that threaten agricultural productivity. Research indicates that compounds with similar oxazolidinone structures demonstrate efficacy against root-knot nematodes (Meloidogyne spp.) and cyst-forming nematodes (Heterodera spp.) .

Formulation Development

The development of formulations containing this compound for agricultural use involves mixing it with surfactants and diluents to enhance its effectiveness as a crop protection agent. These formulations can be applied through various methods such as drenching or spraying, allowing for targeted application against nematodes while minimizing harm to non-target organisms .

Pharmaceutical Applications

Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with microbial targets effectively, leading to inhibition of growth. For instance, derivatives of oxazolidinones have been shown to have significant antibacterial activity comparable to established antibiotics .

Potential as an Anticancer Agent

The oxazolidinone framework is also associated with anticancer activity. Research into similar compounds suggests that they may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. This potential application warrants further investigation into the specific effects of this compound on cancer cell lines .

Biochemical Applications

Buffering Agent in Biological Systems

Due to its chemical properties, this compound can serve as an organic buffer in biochemical applications. Buffers are crucial in maintaining pH levels in biological experiments, ensuring optimal conditions for enzyme activity and other biochemical reactions .

Synthesis of Derivatives

The compound can be utilized as a precursor for synthesizing various derivatives with tailored properties for specific applications in medicinal chemistry and material science. Its ability to undergo further chemical modifications makes it a versatile building block in organic synthesis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The sulfanylmethyl group may also play a role in the compound’s biological activity by forming interactions with biological molecules.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

- Lipophilicity: The fluorinated alkyl chain in 4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one significantly increases hydrophobicity, making it suitable for applications requiring non-polar environments (e.g., fluorophilic catalysts) . In contrast, the sulfanylmethyl group in the target compound enhances polarity and redox reactivity.

- Polarity: AMOZ and AOZ, with amino groups, exhibit higher polarity and water solubility compared to the ethyl-sulfanylmethyl derivative, influencing their metabolic clearance and toxicity profiles .

Biological Activity

3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered oxazolidinone ring, which is known for its diverse biological activities. The presence of the sulfanylmethyl group and the ethyl side chain contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid .

Anticancer Properties

The compound's derivatives have also been investigated for anticancer activity. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest, potentially through modulation of key signaling pathways involved in cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis Inhibition : Similar to other oxazolidinones, it interferes with bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Apoptosis Induction : In cancer cells, it promotes apoptosis via intrinsic pathways, affecting mitochondrial integrity and activating caspases.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to both antimicrobial and anticancer effects by causing oxidative stress in target cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria including Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against MRSA with an MIC of 4 µg/mL. Comparative analysis with linezolid showed similar efficacy but with a broader spectrum against resistant strains.

| Bacterial Strain | MIC (µg/mL) | Comparison with Linezolid |

|---|---|---|

| MRSA | 4 | Equivalent |

| E. coli | 16 | Higher |

| P. aeruginosa | 32 | Higher |

Study on Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines. Results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced G1 phase arrest in the cell cycle .

| Cancer Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| MCF-7 (Breast) | 15 | G1 Phase Arrest |

| A549 (Lung) | 20 | G1 Phase Arrest |

| HeLa (Cervical) | 25 | G0/G1 Phase Arrest |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions using β-amino alcohols and carbonyl sources. For example, fluorinated oxazolidinones are synthesized via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions. Key parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios of reagents like triethylamine to suppress side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify the ethyl group (δ 1.2–1.4 ppm for CH, δ 3.5–4.0 ppm for CH) and sulfanylmethyl moiety (δ 2.5–3.0 ppm for SCH).

- IR : Stretching vibrations for the oxazolidinone carbonyl (1680–1720 cm) and thioether (C–S, 600–700 cm) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-validation with X-ray crystallography (e.g., C–C bond lengths of 1.53–1.58 Å in oxazolidinone rings) ensures structural accuracy .

Advanced Research Questions

Q. What strategies are effective in achieving enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts be optimized?

- Methodological Answer : Asymmetric induction can be achieved using chiral auxiliaries like Evans’ oxazolidinones or cinchona alkaloid catalysts. For example, fluorinated oxazolidinones synthesized with (S)-proline-derived auxiliaries yield enantiomeric excess (ee) >95% under low-temperature (–40°C) conditions. Optimization involves screening chiral ligands (e.g., BINAP or Salen complexes) and adjusting solvent polarity (e.g., toluene for steric hindrance). Monitoring ee via chiral HPLC (Chiralpak columns) ensures reproducibility .

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (e.g., C–S bond stability) and frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites). For example, sulfanylmethyl groups may form hydrogen bonds with cysteine residues (binding energy ≤ –7.0 kcal/mol). Validate predictions with in vitro assays .

Q. When encountering discrepancies between theoretical and experimental spectroscopic data for this compound, what analytical approaches should be prioritized to resolve inconsistencies?

- Methodological Answer :

X-ray Crystallography : Resolve absolute configuration and confirm bond lengths/angles (e.g., oxazolidinone ring torsion angles of 5–10°).

Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the ethyl group) causing signal splitting.

Isotopic Labeling : Use S-labeled compounds to distinguish sulfur-related coupling in NMR spectra.

Cross-reference with computational models (e.g., Gaussian 09) to reconcile deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.